4-(Acetoxymethyl)-2(5H)-furanone
Overview
Description
The term ‘AM’ in “4-(Acetoxymethyl)-2(5H)-furanone” represents an acetoxymethyl group. AM esters are primarily used for the modification of negatively charged carboxylate compounds .
Synthesis Analysis
AM esters are used for the modification of negatively charged carboxylate compounds. They mask the negatively charged carboxylic groups and produce uncharged hydrophobic indicators or chelators. The resulting cell-permeable AM derivatives can be passively loaded into live cells for analysis .Chemical Reactions Analysis
AM esters, once inside the cell, are hydrolyzed by nonspecific intracellular esterases. This removal of the AM groups results in strongly fluorescent indicators or chelators that are well-retained within the cytoplasm .Scientific Research Applications
Chemical Synthesis and Intermediates
4-(Acetoxymethyl)-2(5H)-furanone is a versatile chemical intermediate used in the production of various compounds. Mliki and Trabelsi (2016) discuss its use in efficiently producing unsaturated (+) muscarine, microbial metabolites, (+) trans-burseran, (−) isostegane, (+) steganacin, (−) verrucarinolactone, and analogues of prostacyclin and chrysanthemic acid through oxidation processes (Mliki & Trabelsi, 2016).
Pharmaceutical Applications
In pharmaceutical research, Lee (1998) highlights the synthesis of bioisosteres of ultrapotent protein kinase C (PKC) ligands using 5-(acetoxymethyl)-5-(hydroxymethyl)-3-alkylidene tetrahydro-2-furanone. These compounds have shown potential in binding affinity studies for PKC-α, indicating their relevance in drug design (Lee, 1998).
Food and Flavor Industry
This compound and its derivatives also find applications in the food and flavor industry. Slaughter (2007) describes their occurrence in cooked foodstuffs as flavor compounds. These furanones are produced primarily through Maillard reactions during heating and contribute significantly to the flavors of various fruits and processed foods (Slaughter, 2007).
Environmental and Biological Functions
Furanones, including this compound, have been identified as playing roles in environmental and biological systems. Their function as inter-organism signal molecules in various systems, including as a male pheromone in cockroaches and in preventing bacterial colonization in red seaweed, has been noted. Additionally, some furanones exhibit mutagenic and anti-carcinogenic activities, contributing to their significance in environmental and health studies (Slaughter, 2007).
Catalytic Transformations
In the field of green chemistry, Lan et al. (2014) demonstrate the catalytic transformation of biomass-based compounds to value-added chemicals like maleic anhydride and 5-acetoxyl-2(5H)-furanone. These transformations showcase the potential of this compound derivatives in sustainable chemical processes (Lan, Chen, Lin, & Yin, 2014).
Mechanism of Action
Properties
IUPAC Name |
(5-oxo-2H-furan-3-yl)methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-5(8)10-3-6-2-7(9)11-4-6/h2H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBEOMCXBXWAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001832 | |
Record name | (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81189-55-1 | |
Record name | 2(5H)-Furanone, 4-((acetyloxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081189551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5-Oxo-2,5-dihydrofuran-3-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701001832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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